2-Ethyl-3-hydroxyhexyl butanoate

Flavor Chemistry Sensory Science Food Formulation

2-Ethyl-3-hydroxyhexyl butanoate (also known as 2-ethyl-3-hydroxyhexyl butyrate or 2-ethylhexane-1,3-diol monobutyrate) is a synthetic ester belonging to the class of flavor and fragrance ingredients. It is characterized by its molecular formula C12H24O3, a molecular weight of 216.32 g/mol, and is recognized for its role as a flavoring agent.

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 18618-89-8
Cat. No. B12789204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-hydroxyhexyl butanoate
CAS18618-89-8
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCC(C(CC)COC(=O)CCC)O
InChIInChI=1S/C12H24O3/c1-4-7-11(13)10(6-3)9-15-12(14)8-5-2/h10-11,13H,4-9H2,1-3H3
InChIKeyLDXCVXVVGCHCKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-hydroxyhexyl Butanoate (CAS 18618-89-8): Procurement & Differentiation Guide for Flavor and Fragrance Formulators


2-Ethyl-3-hydroxyhexyl butanoate (also known as 2-ethyl-3-hydroxyhexyl butyrate or 2-ethylhexane-1,3-diol monobutyrate) is a synthetic ester belonging to the class of flavor and fragrance ingredients . It is characterized by its molecular formula C12H24O3, a molecular weight of 216.32 g/mol, and is recognized for its role as a flavoring agent [1]. This compound is listed in authoritative flavor ingredient compendia, indicating its established use in food and beverage applications [1].

Why Generic 2-Ethyl-3-hydroxyhexyl Butanoate Substitution is Inadvisable: Evidence-Based Procurement Risks


Substituting 2-ethyl-3-hydroxyhexyl butanoate with a seemingly similar ester, such as 2-ethyl-3-hydroxyhexyl 2-methylpropanoate or another butyrate ester, carries significant formulation risk. While they may share a core alcohol moiety or acid chain, their organoleptic properties and sensory impact diverge considerably [1]. For instance, the target compound is characterized by a fatty, waxy green, chicken-like nuance at 10 ppm, a highly specific flavor profile that is critical for achieving desired product outcomes [1]. In contrast, analogs like 2-ethyl-3-hydroxyhexyl 2-methylpropanoate are not recommended for fragrance use [2]. Furthermore, the target compound has a defined usage range and status within the FEMA inventory, providing a clear regulatory and safety benchmark for formulators [1]. Using an alternative without equivalent data introduces uncertainty in both flavor fidelity and regulatory compliance, undermining product consistency and potentially delaying market access.

Quantitative Differentiation Evidence for 2-Ethyl-3-hydroxyhexyl Butanoate vs. Analogs


Sensory Profile Differentiation: Fatty, Waxy Green Character vs. Generic Fruity Esters

The organoleptic profile of 2-ethyl-3-hydroxyhexyl butanoate is highly specific, offering a fatty, waxy green note with chicken nuances, which is distinct from the common fruity or sweet profiles of many other butyrate esters [1]. In contrast, a related structural analog, 2-ethyl-3-hydroxyhexyl 2-methylpropanoate, is explicitly not recommended for fragrance use, highlighting a critical divergence in sensory application and safety suitability [2].

Flavor Chemistry Sensory Science Food Formulation

Regulatory & Usage Level Differentiation: FEMA Status and Defined Food Category Limits

2-Ethyl-3-hydroxyhexyl butanoate possesses a defined FEMA status with specified usual and maximum usage levels across multiple food categories, a critical parameter for formulators [1]. For example, its usual use in baked goods is 0.14 ppm, while in soups it can range from 0.12 to 3.20 ppm. This detailed guidance provides a clear, quantitative framework for compliant product development, which is absent for many structurally similar, non-FEMA-listed esters [2].

Food Regulatory Affairs Flavor Formulation Quality Assurance

Natural Occurrence and Authenticity Profile: Identified in Roasted Hatomugi Fruits

The compound has been definitively identified via GC-MS as a characteristic volatile flavor component in the roasted fruits of Hatomugi (Coix lacryma-jobi), lending it a natural authenticity profile [1]. This natural occurrence, which is not documented for many synthetic ester analogs, provides a compelling point of differentiation for flavorists seeking to create authentic, nature-identical profiles.

Natural Product Chemistry Flavor Authenticity Volatile Analysis

Aroma Potency Differentiation: Extremely Low Aroma Threshold for Detection

2-Ethyl-3-hydroxyhexyl butanoate exhibits an exceptionally low aroma detection threshold of 0.01 parts per billion (ppb) [1]. This high potency is a key economic and sensory differentiator. While specific threshold data for many analogous esters is not readily available in the same compendia, this value positions the compound as a highly impactful ingredient, potentially offering a lower cost-in-use compared to less potent alternatives that require higher dosage rates to achieve a similar organoleptic impact.

Flavor Potency Sensory Science Cost-in-Use Analysis

Recommended Application Scenarios for 2-Ethyl-3-hydroxyhexyl Butanoate Based on Evidence


Savory Flavor Development in Snacks, Soups, and Gravies

Formulators can leverage the compound's fatty, waxy green, and chicken-like taste profile at 10 ppm to enhance savory notes in applications such as soups (with a permissible range of 0.12 to 3.20 ppm) and snack foods (0.10 to 0.30 ppm usual) [1]. Its unique character provides depth and complexity that is not achievable with more common, fruity esters, making it a valuable tool for creating distinctive and authentic savory flavor profiles.

Authentic 'Nature-Identical' Flavor Creation

Given its documented natural occurrence in roasted Hatomugi fruits, this compound is ideally suited for use in 'nature-identical' flavor formulations [2]. Its inclusion can help formulators create complex, authentic-tasting flavors for products seeking a cleaner label, differentiating them from those using purely synthetic or less naturally-relevant ester profiles.

High-Impact Flavor Modulation in Confectectionery and Baked Goods

The compound's extremely low aroma detection threshold of 0.01 ppb suggests it can be used at very low concentrations to achieve a significant flavor impact [1]. In applications like hard candy (0.20 to 0.50 ppm usual) and baked goods (0.14 ppm usual), this allows for precise flavor modulation and cost-effective formulation by minimizing the amount of flavoring material needed to achieve the desired sensory outcome.

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